4-(3-Chlorophenyl)benzonitrile
Overview
Description
4-(3-Chlorophenyl)benzonitrile is a chemical compound with the CAS Number: 5728-39-2. It has a molecular weight of 213.67 . It is used in various applications due to its properties .
Synthesis Analysis
The synthesis of benzonitriles, including 4-(3-Chlorophenyl)benzonitrile, can be achieved through a method involving the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis
The molecular structure of 4-(3-Chlorophenyl)benzonitrile has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Scientific Research Applications
Spectroscopic Characterization and Biological Activities
- Scientific Field : Spectroscopy and Biochemistry .
- Application Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile, a derivative of 4-(3-Chlorophenyl)benzonitrile, was studied using Density Functional Theory . The study also included dielectric studies and biological activities of the compound .
- Methods of Application : The study involved the use of experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile and natural bond orbital (NBO) analysis to study the charge delocalization within the molecule . The molecular electrostatic potential (MEP) map was used to show various active regions of the charge distribution on the chemical structure .
- Results or Outcomes : The results indicated the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group . Further, thermodynamic properties such as enthalpy and entropy were also investigated . The molecular docking studies were also performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
Pyrrole Derivative
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyrrole, a derivative of 4-(3-Chlorophenyl)benzonitrile, is known to be a biologically active scaffold possessing diverse activities . It is used in the formation of more active compounds and can be found in many natural products .
- Methods of Application : The study involved the combination of different pharmacophores in a pyrrole ring system .
- Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Green Synthesis of Benzonitrile
- Scientific Field : Green Chemistry .
- Application Summary : A green synthesis method for benzonitrile was proposed using ionic liquid as the recycling agent . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
- Methods of Application : The study involved the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . The ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation .
- Results or Outcomes : When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .
Synthesis of Triferrocenyl-Substituted 1,3,5-Triphenylbenzene
- Scientific Field : Organometallic Chemistry .
- Application Summary : Triferrocenyl-substituted 1,3,5-triphenylbenzene was synthesized in high yield . This compound is a cyan-light emitting molecule showing aggregation-induced enhanced emission .
- Methods of Application : The synthesis path involved the imine bond formation reaction between ferrocenecarboxaldehyde (Fc-CHO; 1) and as-obtained C3-symmetric 1,3,5-tris(4-aminophenyl)benzene (2) .
- Results or Outcomes : Studies of this cyan-light emitting substance in mixtures of chloroform and methanol revealed the aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .
Regioselective Nitrilase
- Scientific Field : Biotechnology .
- Application Summary : Regioselective nitrilases have been used in the synthesis of a series of high-value fine chemicals and pharmaceuticals . They can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, which are virtually impossible by chemical hydrolysis .
- Methods of Application : The study involved the use of regioselective nitrilases in the synthesis of 1,5-dimethyl-2-piperidone (1,5-DMPD), atorvastatin, gabapentin, ®-baclofen, and (S)-pregabalin .
- Results or Outcomes : The results indicated that carbon chain lengths and substituent group positions of substrates are two crucial factors in affecting regioselectivity of nitrilase .
Synthesis of Benzonitrile
- Scientific Field : Green Chemistry .
- Application Summary : A green synthesis method for benzonitrile was proposed using ionic liquid as the recycling agent . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
- Methods of Application : The study involved the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . The ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation .
- Results or Outcomes : When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .
Safety And Hazards
properties
IUPAC Name |
4-(3-chlorophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNMDPMKZISVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362690 | |
Record name | 4-(3-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)benzonitrile | |
CAS RN |
5728-39-2 | |
Record name | 4-(3-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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